molecular formula C15H9Cl2N3O B12325251 (R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine

(R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine

Cat. No.: B12325251
M. Wt: 318.2 g/mol
InChI Key: LCFWIXDQYIEZIK-UHFFFAOYSA-N
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Description

(R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine is a compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzoyl chloride with 2-amino-5-chlorobenzophenone in the presence of a base can lead to the formation of the desired benzodiazepine ring structure. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted benzodiazepines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine is used as a precursor for the synthesis of other benzodiazepine derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications.

Biology

In biological research, this compound is studied for its interactions with various biological targets. It can serve as a model compound for understanding the binding mechanisms of benzodiazepines to their receptors.

Medicine

Medically, this compound has potential applications in the treatment of neurological disorders. Its effects on the central nervous system are of particular interest for developing new anxiolytic and hypnotic drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets (R,S)-Z-3-Amino-7-chloro-5-(2-chlorophenyl)-2-oxo-1,4-benzodiazepine apart is its specific chemical structure, which may offer unique binding affinities and pharmacokinetic properties

Properties

Molecular Formula

C15H9Cl2N3O

Molecular Weight

318.2 g/mol

IUPAC Name

3-amino-7-chloro-5-(2-chlorophenyl)-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H9Cl2N3O/c16-8-5-6-12-10(7-8)13(20-14(18)15(21)19-12)9-3-1-2-4-11(9)17/h1-7H,(H2,18,19,20,21)

InChI Key

LCFWIXDQYIEZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(=O)C(=N2)N)Cl)Cl

Origin of Product

United States

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